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Compound Name: CDK4-R24C

Cat. No.: B1575497

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the genotyping of CDK4-
R24C mice, a critical model for studying melanoma and other cancers. The protocols outlined
below cover genomic DNA extraction from mouse tissue and the subsequent Polymerase
Chain Reaction (PCR) analysis to determine the genotype of the animals.

Overview

The CDK4-R24C knock-in mouse model harbors a single nucleotide polymorphism (SNP) in
the Cdk4 gene, resulting in an arginine to cysteine substitution at codon 24. This mutation
renders the CDK4 protein resistant to inhibition by p16INK4a, leading to increased cell
proliferation and a predisposition to tumor development, particularly melanoma.[1][2] Accurate
genotyping is essential for maintaining mouse colonies and for the correct interpretation of
experimental results.

The recommended method for genotyping CDK4-R24C mice involves PCR amplification of the
genomic region containing the mutation, followed by analysis to differentiate the wild-type and
mutant alleles. While the primer pair mCdk4-14 and mCdk4-15 has been used to amplify this
region for sequencing, a standard two-primer PCR will not differentiate the alleles by product
size on a gel due to the nature of the single nucleotide change.[3] Therefore, a three-primer
allele-specific PCR (AS-PCR) is a robust method to distinguish between wild-type (+/+),
heterozygous (+/R24C), and homozygous (R24C/R24C) genotypes in a single reaction.
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Genotyping Primers and Expected PCR Products

For a reliable single-reaction genotyping assay, a three-primer allele-specific PCR approach is
recommended. This typically includes a common forward or reverse primer and two allele-
specific primers that differ at their 3'-end to specifically amplify either the wild-type or the
mutant allele.

Table 1: Recommended Genotyping Primers for CDK4-R24C Mice

Primer Name Sequence (5' to 3') Purpose

) (To be designed based on ) ]
Common Primer ) Binds to a common region
flanking sequence)

) ) (To be designed with 3' end N ]
Wild-Type Primer ) Specific to Wild-Type allele
matching WT)

) (To be designed with 3' end -
Mutant Primer ) Specific to R24C allele
matching R24C)

Note: While the primer pair mCdk4-14 (5'-GCG TCG CTG GCT GAT TAT GGAAGG T-3') and
mCdk4-15 (5'-CCT TAC GGG TCC TAT TGT CCT CTC C-3') has been used to amplify the
region for sequencing, they are not suitable for allele differentiation by size in a standard PCR.
[3] Designing an allele-specific assay as described above is the recommended approach for

routine genotyping.

Table 2: Expected PCR Product Sizes for Allele-Specific PCR

Genotype Expected Band Sizes (bp)

Wild-Type (+/+) (Size of WT product), (Size of control band)

(Size of WT product), (Size of Mutant product),
Heterozygous (+/R24C) (Size of control band)

Homozygous (R24C/R24C) (Size of Mutant product), (Size of control band)
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Note: The exact sizes of the PCR products will depend on the specific design of the allele-
specific primers. A control band from a separate housekeeping gene or a larger product from
the common and one of the allele-specific primers is often included to verify PCR success.

Experimental Protocols
Genomic DNA Extraction from Mouse Tail Snips

This protocol provides a rapid and efficient method for extracting PCR-quality genomic DNA
from mouse tail biopsies.

Materials:

Mouse tail snip (1-2 mm)

e Lysis Buffer: 50 mM NaOH

o Neutralization Buffer: 1 M Tris-HCI, pH 8.0
e Microcentrifuge tubes, 1.5 ml or PCR tubes
» Heating block or thermocycler

e \Vortexer

e Microcentrifuge

Procedure:

Place a 1-2 mm mouse tail snip into a labeled microcentrifuge tube.

Add 100 pl of 50 mM NaOH to each tube.

Incubate the samples at 95°C for 30-60 minutes in a heating block or thermocycler.

Vortex the tubes vigorously for 10 seconds.

Add 10 pl of 1 M Tris-HCI, pH 8.0 to neutralize the lysate.
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» Vortex again to mix thoroughly.
o Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the tissue debris.

e The supernatant contains the genomic DNA. Carefully transfer the supernatant to a new,
clean tube.

o The DNA s now ready for use in PCR. For long-term storage, keep the DNA at -20°C.

PCR Protocol for Genotyping

This protocol is for a standard allele-specific PCR reaction. Optimization of annealing
temperature and cycle numbers may be necessary depending on the specific primers
designed.

Table 3: PCR Reaction Mixture

Component Volume (for 25 pl reaction) Final Concentration
2x PCR Master Mix 12.5 pl 1x

Common Primer (10 pM) 1.0 pl 0.4 uM

Wild-Type Primer (10 uM) 1.0 pl 0.4 uM

Mutant Primer (10 puM) 1.0 pl 0.4 uM

Genomic DNA 1-2 ~50-100 ng
Nuclease-free water Up to 25 pl

Table 4: Thermocycler Conditions

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Step Temperature (°C) Time Cycles
Initial Denaturation 95 5 minutes 1
Denaturation 95 30 seconds

Annealing 58-65* 30 seconds 35
Extension 72 1 minute/kb

Final Extension 72 5 minutes 1

Hold 4 Indefinite

The annealing temperature should be optimized based on the melting temperature (Tm) of the

designed primers.

Agarose Gel Electrophoresis

The PCR products are resolved by size using standard agarose gel electrophoresis.

Materials:

e Agarose

e 1x TAE or TBE buffer

e DNAloading dye

o DNA ladder

o Gel electrophoresis system
e UV transilluminator

Procedure:

e Prepare a 1.5-2.0% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g.,

ethidium bromide or a safer alternative).
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e Mix 5-10 pl of the PCR product with 1-2 pl of DNA loading dye.

e Load the samples and a DNA ladder into the wells of the gel.

e Run the gel at 100-120 V until the dye front has migrated an adequate distance.
» Visualize the DNA bands under UV light and document the results.

o Determine the genotype of each mouse by comparing the band pattern to the expected
product sizes (see Table 2).

Signaling Pathways and Experimental Workflows

The CDK4-R24C mutation impacts the G1-S phase transition of the cell cycle. The following
diagram illustrates the canonical CDK4/Rb signaling pathway and the effect of the R24C
mutation.

CDK4-R24C Mutant

CDK4-R24C

____I_nb_ihi_ti_o_n_B_lqelse_d__

Growth Factors | CyclinD

p16INK4a

Growth Factors » CyclinD

CDK4-R24C/Cyclin D
(Constitutively Active)

Uncontrolled
S-Phase Entry

Rb  |—--- i E2F

Wild-Type

CDK4/Cyclin D
(Active)

-
otes

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1575497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: CDK4/Rb Signaling Pathway: Wild-Type vs. R24C Mutant.

The following diagram illustrates the experimental workflow for genotyping CDK4-R24C mice.
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Caption: Experimental Workflow for CDK4-R24C Mouse Genotyping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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